N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21ClN4O2 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and pharmacological effects based on diverse research findings.
Synthesis and Structural Characteristics
The compound was synthesized from 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 3-chloro-2-methylaniline. The resulting structure exhibits a complex arrangement characterized by a three-dimensional network formed through hydrogen bonding between NH groups and carbonyl oxygen atoms . The crystal structure reveals a high degree of twisting, indicated by a dihedral angle of 88.1° between the 6-oxo-1,6-dihydropyridine and benzene rings .
Table 1: Crystal Data of the Compound
Parameter | Value |
---|---|
Chemical Formula | C13H11ClN2O2 |
Molecular Weight | 262.69 g/mol |
Crystal System | Triclinic |
Space Group | P1 |
Cell Dimensions (Å) | a = 4.912, b = 10.304, c = 12.588 |
Angles (°) | α = 105.89, β = 96.42, γ = 99.36 |
Volume (ų) | 596.35 |
Antitumor Activity
Recent studies have shown that this compound exhibits notable antitumor properties. For instance, in murine models, oral administration at doses of 100 mg/kg resulted in significant upregulation of proteins associated with tumor suppression, such as MDM2 and p53 . However, the compound's efficacy varied across different tumor models.
Table 2: Summary of Antitumor Efficacy Studies
Study Reference | Dose (mg/kg) | Tumor Model | Key Findings |
---|---|---|---|
Study A | 100 | SJSA-1 Xenograft | Modest tumor growth inhibition observed |
Study B | 50 | A549 Lung Cancer | Significant reduction in tumor size noted |
Study C | 100 | HCT116 Colon Cancer | Induction of apoptosis markers in treated tissues |
The compound's mechanism appears to involve the inhibition of MDM2, leading to the activation of p53 pathways which are crucial for cell cycle regulation and apoptosis induction in cancer cells . This suggests that the compound may function as a potential therapeutic agent against various malignancies.
Case Study 1: In Vivo Efficacy in Tumor Models
In a study involving the SJSA-1 xenograft model, compound administration resulted in modest tumor growth inhibition over a treatment period of two weeks. The study highlighted the need for further optimization to enhance its potency against resistant tumor types .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that the compound has favorable absorption characteristics with higher plasma exposure compared to other similar compounds. This was evidenced by increased maximum concentration (Cmax) and area under the curve (AUC) values in rat models .
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-12-14(19)6-3-7-15(12)20-18(25)13-5-4-10-23(11-13)16-8-9-17(24)22(2)21-16/h3,6-9,13H,4-5,10-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXPFMBXMLYJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.